8-Ethyl-2-methylquinolin-4-ol
Overview
Description
8-Ethyl-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities:
- 8-Ethyl-2-methylquinolin-4-ol analogues have been investigated for their antimicrobial properties. One study synthesized and characterized metal complexes with 8-hydroxyquinoline derivatives, showing significant in vitro antimicrobial activity against several bacterial strains and fungi (Patel & Patel, 2017). Another research focused on Citrullus colocynthis fruits and 4-methylquinoline analogues, identifying compounds with potent activities against foodborne bacteria, suggesting potential for developing natural preservatives (Kim et al., 2014).
Anxiety and Depression Treatment:
- A study synthesized a new derivative of 8-hydroxyquinoline and evaluated its potential anti-anxiety and anti-depressant effects in behavioral tests. The compound, 5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol, showed promise in these areas (Lakhrissi et al., 2020).
Corrosion Inhibition:
- Research has explored the anti-corrosion activity of 8-hydroxyquinoline derivatives for carbon steel in acidic environments. The study highlighted the potential of these compounds, including 5-((aminooxy)methyl)quinolin-8-ol and 5-(hydrazinylmethyl)quinolin-8-ol, as efficient corrosion inhibitors through comprehensive experimental and computational analyses (Rouifi et al., 2020).
Biological Activity and Therapeutic Potential:
- Various studies have synthesized and characterized novel derivatives of 8-hydroxyquinoline to evaluate their biological activities. One such work focused on its potential for pharmaceutical and medicinal use, assessing toxicity, anxiogenic effect, and antidepressant activity. The findings indicated that certain derivatives do not show signs of toxicity, anxiety, or depression up to a certain dosage, underlining their potential for further exploration in pharmaceutical applications (Rbaa et al., 2021).
Catalytic Applications:
- Unsymmetrical pincer ligands with an 8-hydroxyquinoline core have been synthesized and used in catalyzing Sonogashira coupling under amine and copper-free conditions. The study underscores the utility of these compounds in facilitating efficient catalytic reactions (Kumar et al., 2017).
Properties
IUPAC Name |
8-ethyl-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFHJQJGZCKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297202 | |
Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62510-41-2, 63136-23-2 | |
Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62510-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63136-23-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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